2-(Furan-2-carbonyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one
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Overview
Description
2-(Furan-2-carbonyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one is a heterocyclic compound that features a furan ring fused with a pyrazole ring, along with a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-carbonyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one typically involves the reaction of furan-2-carbonyl chloride with 3,4-dimethylpyrazole under specific conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually refluxed in an organic solvent like dichloromethane or tetrahydrofuran to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-carbonyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under appropriate conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
2-(Furan-2-carbonyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Furan-2-carbonyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. The compound may also interact with cellular pathways involved in inflammation or cancer progression, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxamide derivatives: These compounds share the furan ring and have similar biological activities.
Thiophene-2-carboxamide derivatives: These compounds have a thiophene ring instead of a furan ring but exhibit similar chemical properties and applications.
Uniqueness
2-(Furan-2-carbonyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This structural uniqueness allows it to interact with biological targets in ways that similar compounds may not, making it a valuable compound for further research and development .
Properties
CAS No. |
88550-14-5 |
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Molecular Formula |
C13H10N2O4 |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
2-(furan-2-carbonyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6-one |
InChI |
InChI=1S/C13H10N2O4/c1-7-6-10(16)19-12-11(7)8(2)15(14-12)13(17)9-4-3-5-18-9/h3-6H,1-2H3 |
InChI Key |
RGVITBAQERQJEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=NN(C(=C12)C)C(=O)C3=CC=CO3 |
Origin of Product |
United States |
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